2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride
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Overview
Description
2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 2-amino-1-propanone.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol. A catalyst such as hydrochloric acid is often used to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride
- 2-amino-1-(2-methyl-1H-indol-1-yl)propan-1-one hydrochloride
- 2-amino-1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)propan-1-one hydrochloride
Uniqueness
What sets 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride apart is its specific structural features, such as the presence of the 2-methyl group and the indole ring. These features contribute to its unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-amino-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13;/h3-6,8-9H,7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPNUWRMDZCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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